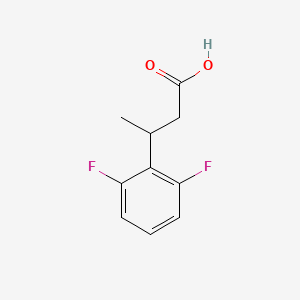

3-(2,6-Difluorophenyl)butanoic acid

説明

3-(2,6-Difluorophenyl)butanoic acid is a fluorinated aromatic carboxylic acid with a butanoic acid backbone substituted at the third carbon by a 2,6-difluorophenyl group. The difluorophenyl moiety is known to enhance metabolic stability and lipophilicity in drug candidates, while the carboxylic acid group enables hydrogen bonding and salt formation, influencing solubility and bioavailability .

特性

分子式 |

C10H10F2O2 |

|---|---|

分子量 |

200.18 g/mol |

IUPAC名 |

3-(2,6-difluorophenyl)butanoic acid |

InChI |

InChI=1S/C10H10F2O2/c1-6(5-9(13)14)10-7(11)3-2-4-8(10)12/h2-4,6H,5H2,1H3,(H,13,14) |

InChIキー |

YXRPVXYABHYNIR-UHFFFAOYSA-N |

正規SMILES |

CC(CC(=O)O)C1=C(C=CC=C1F)F |

製品の起源 |

United States |

準備方法

Preparation Methods of 3-(2,6-Difluorophenyl)butanoic Acid

General Synthetic Strategies

This approach allows for modular introduction of the difluorophenyl group and facilitates the synthesis of various substituted butanoic acids.

Condensation with Anhydrides and Amines

In related phenyl-substituted butanoic acid derivatives, condensation reactions between amino-substituted aromatic compounds and anhydrides (e.g., succinic anhydride) in solvents like dimethylformamide with pyridine as a base have been employed. This method yields phenylthiazole acid derivatives but could be adapted for difluorophenyl analogs by using appropriate starting materials.

Reaction Conditions and Yields

Analytical Characterization and Research Outcomes

Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the aromatic fluorine substitution pattern and the butanoic acid side chain. Multiplets in the aromatic region (7.0–7.3 ppm) correspond to the difluorophenyl protons, while aliphatic protons appear between 1.3 and 3.0 ppm.

Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of this compound validate the molecular formula.

Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): Used to determine enantiomeric purity in asymmetric syntheses, with reported ee values up to 99%.

Melting Point and Optical Rotation: Physical constants such as melting point and specific rotation are reported to confirm purity and stereochemistry.

化学反応の分析

Types of Reactions

3-(2,6-Difluorophenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced species.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.

科学的研究の応用

3-(2,6-Difluorophenyl)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 3-(2,6-Difluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Comparison with Similar Compounds

4-(2,6-Difluorophenyl)butan-2-amine

- Molecular Formula : C₁₀H₁₃F₂N

- CAS No.: 1315373-41-1

- Key Differences :

- Functional Group : The amine group at position 2 of the butane chain (vs. carboxylic acid in the target compound) introduces basicity, altering pH-dependent solubility and reactivity.

- Substituent Position : The difluorophenyl group is attached to the fourth carbon (vs. third carbon in the target), which may affect steric interactions in molecular recognition .

- Applications : Likely used as a building block for amine-containing pharmaceuticals or agrochemicals.

2-(3-Bromo-2,6-difluorophenyl)butanoic Acid

- Molecular Formula : C₁₀H₉BrF₂O₂

- CAS No.: 1697110-08-9

- Backbone Position: The carboxylic acid is at position 2 (vs. position 3 in the target), shortening the distance between the aromatic ring and the acid group.

- Implications : Bromination may enhance halogen bonding in drug-receptor interactions but could increase molecular weight (279.08 g/mol) and reduce metabolic stability .

(2,6-Difluoro-3-isopropoxyphenyl)boronic Acid

- Molecular Formula : C₉H₁₁BF₂O₃

- CAS No.: 849062-04-0

- Key Differences :

- Applications : Primarily used as a reagent in aryl-aryl bond formation for drug discovery .

Other Difluorophenyl Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。